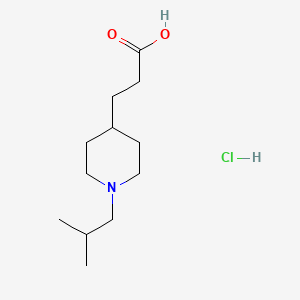

3-(1-Isobutyl-piperidin-4-yl)-propionic acid hydrochloride

CAS No.: 2203139-74-4

Cat. No.: VC2790538

Molecular Formula: C12H24ClNO2

Molecular Weight: 249.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2203139-74-4 |

|---|---|

| Molecular Formula | C12H24ClNO2 |

| Molecular Weight | 249.78 g/mol |

| IUPAC Name | 3-[1-(2-methylpropyl)piperidin-4-yl]propanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C12H23NO2.ClH/c1-10(2)9-13-7-5-11(6-8-13)3-4-12(14)15;/h10-11H,3-9H2,1-2H3,(H,14,15);1H |

| Standard InChI Key | YIZQJSZURIEOLA-UHFFFAOYSA-N |

| SMILES | CC(C)CN1CCC(CC1)CCC(=O)O.Cl |

| Canonical SMILES | CC(C)CN1CCC(CC1)CCC(=O)O.Cl |

Introduction

Chemical Identity and Structure

3-(1-Isobutyl-piperidin-4-yl)-propionic acid hydrochloride features a piperidine ring as its core structure, with an isobutyl group attached to the nitrogen atom at position 1 and a propionic acid chain at position 4. The compound exists as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions compared to its free base form.

There appears to be some variation in the reported CAS numbers for this compound, which may reflect different registration processes or potentially different forms of the same chemical entity:

Table 1.1: Chemical Identification of 3-(1-Isobutyl-piperidin-4-yl)-propionic acid hydrochloride

| Parameter | Value | Reference |

|---|---|---|

| CAS Number (variant 1) | 1057671-37-0 | |

| CAS Number (variant 2) | 2203139-74-4 | |

| Molecular Formula | C12H24ClNO2 | |

| IUPAC Name | 3-(1-isobutylpiperidin-4-yl)propanoic acid hydrochloride | Inferred |

Physical and Chemical Properties

The physical and chemical properties of 3-(1-Isobutyl-piperidin-4-yl)-propionic acid hydrochloride contribute to its pharmaceutical utility and influence its handling, formulation, and application parameters.

Table 2.1: Physical and Chemical Properties of 3-(1-Isobutyl-piperidin-4-yl)-propionic acid hydrochloride

| Property | Description | Reference |

|---|---|---|

| Physical State | Likely crystalline solid at room temperature | Inferred |

| Color | Not specifically documented | - |

| Solubility | Expected to be soluble in water (common for hydrochloride salts) | Inferred |

| Acid-Base Properties | Amphoteric (contains acidic carboxylic group and basic tertiary amine) | Inferred |

| Stability | Typically stable under standard storage conditions | Inferred |

As a hydrochloride salt of a piperidine derivative, this compound would be expected to have improved water solubility compared to its free base form, making it more suitable for various pharmaceutical formulations. The presence of the propionic acid moiety confers acidic properties, while the tertiary amine in the piperidine ring contributes basic characteristics .

Synthetic Routes and Manufacturing

The presence of the compound in numerous supplier catalogs, especially those specializing in pharmaceutical intermediates, suggests consistent demand within the research and pharmaceutical development sectors.

Applications in Pharmaceutical Research

Current Applications

Based on the structure and properties of this compound, potential applications might include:

-

Intermediate in the synthesis of more complex pharmaceutical compounds

-

Building block for compounds targeting neurological disorders (common for piperidine derivatives)

-

Precursor in the development of analgesics or anti-inflammatory agents

Structure-Activity Considerations

The piperidine ring is a privileged structure in medicinal chemistry, present in numerous pharmaceutically active compounds. The 1-isobutyl substitution pattern may influence:

-

Lipophilicity and membrane permeability

-

Receptor binding characteristics

-

Metabolic stability

The propionic acid functionality potentially contributes to:

-

Hydrogen bonding capabilities

-

Acid-base properties affecting pharmacokinetics

-

Potential for derivatization in prodrug approaches

Related Compounds and Structural Analogs

Understanding structural analogs provides context for the potential properties and applications of 3-(1-Isobutyl-piperidin-4-yl)-propionic acid hydrochloride.

Table 6.1: Selected Structural Analogs and Related Compounds

Future Perspectives

The continued commercial availability of 3-(1-Isobutyl-piperidin-4-yl)-propionic acid hydrochloride suggests ongoing research interest and potential for future development. Several factors may influence its future applications:

-

Advances in synthetic methodologies may improve access to this compound and its derivatives

-

Emerging therapeutic targets might reveal new applications for piperidine-based structures

-

Structure-activity relationship studies may identify optimized derivatives with enhanced pharmaceutical properties

As pharmaceutical research continues to explore diverse chemical scaffolds, compounds like 3-(1-Isobutyl-piperidin-4-yl)-propionic acid hydrochloride remain valuable tools in drug discovery and development efforts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume